Fmoc-L-シクロプロピルグリシン

概要

説明

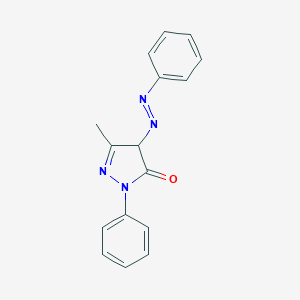

Fmoc-L-cyclopropylglycine is a compound used in the preparation of tailored Cyclodepsipeptides, which are potent non-covalent serine protease inhibitors .

Synthesis Analysis

Fmoc solid-phase peptide synthesis (SPPS) is the method of choice for peptide synthesis . The Fmoc chemistry was adopted due to its rapid adoption by non-chemists as biologists realized they could quickly prepare peptides suitable for antibody production using inexpensive machines .Molecular Structure Analysis

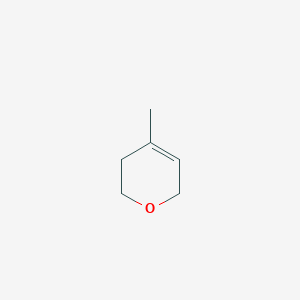

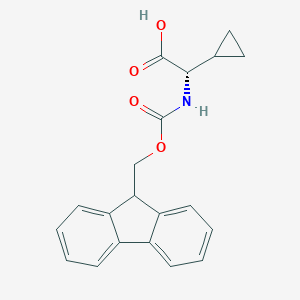

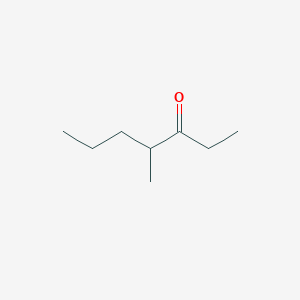

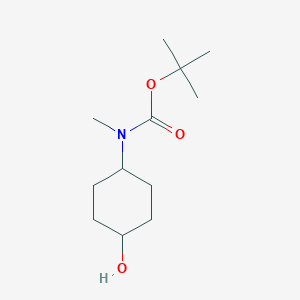

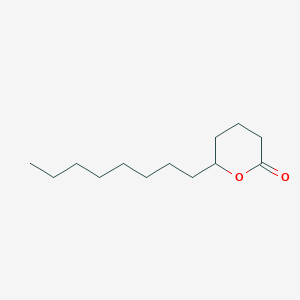

The molecular formula of Fmoc-L-Cyclopropylglycine is C20H19NO4 . Its molecular weight is 337.4 g/mol .Chemical Reactions Analysis

Fmoc-based peptide synthesis involves the coupling of Fmoc-amino acid monomers to DNA and DNA-peptide conjugates . The Fmoc group is removed under basic conditions, allowing the free amine to react with the next Fmoc-amino acid .Physical and Chemical Properties Analysis

Fmoc-L-Cyclopropylglycine has a molecular weight of 337.4 g/mol . Its boiling point is 577.1±33.0 °C (760 mm Hg) .科学的研究の応用

ペプチド合成

Fmoc-L-シクロプロピルグリシン: は、固相ペプチド合成(SPPS)で広く使用されています。 Fmoc基はアミノ基の一時的な保護として役立ち、これはペプチドの逐次構築に不可欠です 。この化合物のユニークな構造により、ペプチド鎖にシクロプロピル基を導入することができます。これはペプチドのコンフォメーションと生物活性を大幅に変える可能性があります。

創薬

創薬の分野では、Fmoc-L-シクロプロピルグリシンを使用して、潜在的な治療効果を持つ新規ペプチドを生成することができます。 ペプチドへの組み込みにより、安定性と特異性が向上した新薬の開発につながる可能性があります 。

ケミカルバイオロジー

Fmoc-L-シクロプロピルグリシンは、ケミカルバイオロジーにおいて、ペプチドと生物系との相互作用の研究を可能にする役割を果たしています。 タンパク質間相互作用を模倣または阻害することにより、細胞プロセスの理解に役立ちます 。

生化学的用途

この化合物は、自己組織化材料の形成に関与しています。 Fmoc修飾アミノ酸(Fmoc-L-シクロプロピルグリシンを含む)は、細胞培養や組織工学において潜在的な用途を持つ、ハイドロゲルやその他のナノ構造を形成することができます 。

医薬品化学

医薬品化学では、Fmoc-L-シクロプロピルグリシンは、酵素阻害剤、受容体アゴニスト/アンタゴニスト、またはホルモンとして作用する可能性のあるペプチドを合成するために使用されます。 そのシクロプロピル基は、これらのペプチドにユニークな薬物動態特性を与えることができます 。

分析化学

最後に、分析化学では、Fmoc-L-シクロプロピルグリシンは、その明確な保持特性のために、クロマトグラフィー分析における標準または参照化合物として使用できます。 合成中のペプチドの定量化にも役立ちます 。

作用機序

Target of Action

Fmoc-L-Cyclopropylglycine is primarily used in the preparation of tailored Cyclodepsipeptides, which are potent non-covalent serine protease inhibitors . Serine proteases are a type of enzyme that cleaves peptide bonds in proteins, playing a crucial role in many biological processes.

Mode of Action

The Fmoc (9-Fluorenylmethoxycarbonyl) group in Fmoc-L-Cyclopropylglycine is a base-labile protecting group used in peptide synthesis . It protects the amino group of an amino acid during peptide bond formation, preventing unwanted side reactions . The Fmoc group is removed by bases such as piperidine, forming a stable adduct with the dibenzofulvene byproduct .

Biochemical Pathways

The Fmoc group’s integration into peptide synthesis methods has significantly enhanced the chemical synthesis of peptides . The Fmoc-L-Cyclopropylglycine, as a part of Cyclodepsipeptides, can influence the biochemical pathways involving serine proteases.

Result of Action

The primary result of Fmoc-L-Cyclopropylglycine’s action is the successful synthesis of peptides, including Cyclodepsipeptides . These peptides can act as potent non-covalent inhibitors of serine proteases, potentially influencing various biological processes where these enzymes play a role .

Action Environment

The action, efficacy, and stability of Fmoc-L-Cyclopropylglycine can be influenced by various environmental factors. For instance, the Fmoc group is sensitive to bases and can be removed under basic conditions . Moreover, the storage temperature can affect the stability of Fmoc-L-Cyclopropylglycine, with a recommended storage temperature between 2-8°C .

Safety and Hazards

将来の方向性

Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market . DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of peptide chemical space . This suggests a promising future for Fmoc-L-Cyclopropylglycine and similar compounds in drug discovery and development .

生化学分析

Biochemical Properties

It is known that Fmoc-L-Cyclopropylglycine is used in the preparation of tailored Cyclodepsipeptides as potent non-covalent serine protease inhibitors . This suggests that it may interact with enzymes such as serine proteases and other biomolecules in biochemical reactions.

Cellular Effects

Given its role in the synthesis of peptides and proteins, it may influence cell function by contributing to the formation of these crucial biomolecules .

Molecular Mechanism

The molecular mechanism of Fmoc-L-Cyclopropylglycine involves its role as a protecting group in solid phase synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), and can be rapidly removed by base . This process allows for the synthesis of peptides and proteins without unwanted side reactions .

Metabolic Pathways

Given its role in the synthesis of peptides and proteins, it may interact with enzymes and cofactors involved in these processes .

特性

IUPAC Name |

(2S)-2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c22-19(23)18(12-9-10-12)21-20(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,21,24)(H,22,23)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLZBPTXRMNAFP-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375783 | |

| Record name | Fmoc-L-Cyclopropylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212257-18-5 | |

| Record name | Fmoc-L-Cyclopropylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[Chloro(dideuterio)methyl]-4-fluorobenzene](/img/structure/B36288.png)

![2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-](/img/structure/B36296.png)